molecular formula C20H11BrO4S B2867898 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate CAS No. 610752-80-2

3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate

Numéro de catalogue: B2867898
Numéro CAS: 610752-80-2
Poids moléculaire: 427.27
Clé InChI: KUYNDXUXOSVHHN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(4-Bromophenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a synthetic coumarin derivative featuring a 4-bromophenyl substituent at the chromen C3 position and a thiophene-2-carboxylate ester at the C7 position. The compound’s core structure, 4-oxo-4H-chromene (coumarin), is known for its diverse biological activities, including anti-inflammatory and anticoagulant properties . The bromine atom on the phenyl ring enhances lipophilicity and may influence binding affinity to biological targets, while the thiophene-2-carboxylate moiety could modulate solubility and metabolic stability.

Propriétés

IUPAC Name

[3-(4-bromophenyl)-4-oxochromen-7-yl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11BrO4S/c21-13-5-3-12(4-6-13)16-11-24-17-10-14(7-8-15(17)19(16)22)25-20(23)18-2-1-9-26-18/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYNDXUXOSVHHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11BrO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a complex organic compound belonging to the chromene family, specifically a derivative of coumarin. Its unique structure, featuring a bromophenyl substituent and a thiophene carboxylate moiety, suggests potential for diverse biological activities. This article explores the compound's biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate can be represented as follows:

Property Details
Molecular Formula C16H11BrO3S
Molecular Weight 365.22 g/mol
Structural Features Chromene core, bromophenyl group, thiophene carboxylate moiety

The presence of the bromine atom enhances the compound's lipophilicity, which may influence its interaction with biological targets.

Synthesis

The synthesis of 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate typically involves multi-step organic reactions. Key steps include:

  • Formation of the Chromenone Core : This is achieved through cyclization of appropriate precursors under acidic or basic conditions.
  • Esterification : The final step involves esterifying the chromenone derivative with thiophene-2-carboxylic acid.

Biological Activity

Research indicates that 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate exhibits significant biological activities, including:

Anticancer Activity

Studies have shown that compounds in the chromene family can possess anticancer properties. For instance, derivatives with similar structures have demonstrated cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The mechanism of action may involve modulation of apoptotic pathways or inhibition of specific kinases involved in cancer progression.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on enzymes such as cholinesterases and cyclooxygenases. For example, related compounds have shown moderate inhibition against COX-2 and lipoxygenases (LOX), suggesting potential anti-inflammatory properties.

Antioxidant Activity

The antioxidant capacity of 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate may be attributed to its ability to scavenge free radicals, thus protecting cells from oxidative stress. This activity is critical in preventing cellular damage associated with various diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within the chromene family:

  • Study on Chromenone Derivatives : A series of chromenone derivatives were evaluated for their anticancer properties, revealing IC50 values ranging from 5 to 20 µM against various cancer cell lines .
  • Enzyme Inhibition Studies : Compounds similar to 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate showed dual inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating moderate inhibition .
  • Antioxidant Evaluation : The antioxidant activity was assessed using DPPH radical scavenging assays, where several derivatives demonstrated significant scavenging ability compared to standard antioxidants .

Comparaison Avec Des Composés Similaires

Oxadiazole Derivatives

Two 1,3,4-oxadiazole derivatives (Table 1) share the 4-bromophenyl group but replace the thiophene-2-carboxylate with oxadiazole rings. Both compounds demonstrated anti-inflammatory activity comparable to indomethacin in carrageenan-induced paw edema models:

  • IIIa : 59.5% inhibition at 20 mg/kg (SI = 0.75)
  • IIIb : 61.9% inhibition at 20 mg/kg (SI = 0.83)

The lower severity index (SI) values of IIIa and IIIb compared to indomethacin (SI = 2.67) suggest reduced toxicity . However, the absence of thiophene-2-carboxylate in these compounds may limit direct pharmacokinetic comparisons.

Coumarin Derivatives with Halogen Substituents

Brodifacoum and difethialone () are 4-hydroxycoumarin derivatives with 4-bromophenyl groups. Unlike the target compound, they lack the thiophene-2-carboxylate ester, which may reduce their metabolic stability in vivo .

Thiophene-2-carboxylate Esters with Varied Substituents

Several analogues (Table 1) retain the thiophene-2-carboxylate group but differ in chromen substituents:

  • tert-Butylphenoxy/Trifluoromethyl derivative (C25H19F3O5S): The bulky tert-butyl group may hinder membrane permeability, as reflected in its higher molecular weight (488.48 g/mol) and density (1.375 g/cm³) .
  • 3,4-Dimethoxyphenyl derivative (C19H14O6S) : Methoxy groups improve solubility but reduce lipophilicity compared to bromine .

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability : The thiophene-2-carboxylate ester may undergo hydrolysis faster than oxadiazole rings, necessitating prodrug strategies for sustained activity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.